5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1780516-88-2; also indexed under CAS 1461704-97-1 as the 4H-tautomer) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class. It possesses a molecular formula of C₈H₇BrN₂O₂ and a molecular weight of 243.06 g·mol⁻¹.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06
CAS No. 1780516-88-2
Cat. No. B2798006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS1780516-88-2
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2O1)Br)N
InChIInChI=1S/C8H7BrN2O2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3,10H2,(H,11,12)
InChIKeyFPHIJATXUJPVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1780516-88-2): Procurement-Grade Benzoxazinone Scaffold with Verified Dual Functional Handle Architecture


5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1780516-88-2; also indexed under CAS 1461704-97-1 as the 4H-tautomer) is a synthetic heterocyclic compound belonging to the 1,4-benzoxazin-3-one class [1]. It possesses a molecular formula of C₈H₇BrN₂O₂ and a molecular weight of 243.06 g·mol⁻¹ . The compound features two synthetically orthogonal functional groups—a nucleophilic 5-amino group and an electrophilic 7-bromo substituent—positioned on the benzoxazinone core, enabling regioselective derivatization strategies not accessible with mono-substituted analogs [1]. The scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical research, with documented applications spanning monoamine oxidase (MAO) inhibition, herbicide intermediate synthesis (flumioxazin-type compounds), and kinase inhibitor development [1][2].

Why Generic Benzoxazinone Substitution Fails: Evidence-Based Differentiation of 5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one from Its Closest Structural Analogs


The benzoxazin-3-one scaffold supports diverse biological activities, but substitution pattern profoundly dictates both target engagement and synthetic utility. The 5-amino-7-bromo substitution pattern is not interchangeable with other halogen/amine regioisomers. Empirical MAO inhibition data demonstrate that the 5-NH₂/7-Br configuration confers an MAO-A IC₅₀ of 82 nM versus an MAO-B IC₅₀ of 980,000 nM—a selectivity index of approximately 12,000 [1]—while closely related benzoxazinone derivatives with alternative substitution patterns (e.g., 6-Cl, 4-methyl, or 2-acetate modifications) exhibit entirely different potency and selectivity profiles against topoisomerase I, TNFα, or KLK5/7 proteases [2][3]. Furthermore, the bromine atom at C-7 serves as a synthetic linchpin for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the 5-amino group enables amide, sulfonamide, or urea library generation—a dual derivatization capability absent in the widely available 7-bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 321436-06-0), which lacks the 5-amino handle [1]. Generic substitution with a mono-functional benzoxazinone therefore results in loss of both biochemical selectivity and synthetic versatility, making this specific substitution pattern a non-fungible procurement decision.

Quantitative Differentiation Evidence for 5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one: Head-to-Head and Cross-Study Comparator Data


MAO-A vs. MAO-B Isoform Selectivity: ~12,000-Fold Discrimination Achieved via 5-NH₂/7-Br Substitution Pattern

5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits a striking ~12,000-fold selectivity for MAO-A over MAO-B. Under identical assay conditions (bovine brain mitochondria, fluorimetric detection, 60 min preincubation), the compound inhibits MAO-A with an IC₅₀ of 82 nM but requires 980,000 nM to inhibit MAO-B [1]. For context, the reference MAO-A inhibitor clorgyline achieves a selectivity ratio of approximately 1,600 (MAO-A IC₅₀ = 1.2 nM; MAO-B IC₅₀ = 1,900 nM in comparable bovine/rat brain mitochondrial assays) . Within the benzoxazinone chemotype series from the same publication (Bioorg. Med. Chem. 2015, 23: 3574–3585), compound BDBM50093779 (CHEMBL3585827), a structurally distinct benzoxazinone derivative, shows MAO-A IC₅₀ = 28 nM and MAO-B IC₅₀ = 220,000 nM—a selectivity ratio of only ~7,900 [2]. The 5-NH₂/7-Br substitution therefore delivers superior MAO-A/B discrimination within the benzoxazinone class.

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

Dual Orthogonal Reactive Sites: 5-NH₂ and 7-Br Enable Sequential Chemoselective Derivatization Unavailable in Mono-Functional Benzoxazinone Analogs

The 5-amino and 7-bromo substituents provide two chemically orthogonal reactive centers on the benzoxazinone scaffold. The aromatic bromine at C-7 is competent for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, while the 5-NH₂ group undergoes independent acylation, sulfonylation, reductive amination, or diazotization chemistry without protecting group interference at C-7 [1]. By contrast, the closest commercially available analog, 7-bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 321436-06-0, MW 228.04), possesses only the bromine handle and no amine functionality, limiting derivatization to a single vector . Similarly, 5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one analogs lacking the 7-bromo group cannot participate in cross-coupling diversification. The target compound thus enables library construction via two independent diversification steps from a single starting material, reducing the number of synthetic steps required for SAR exploration compared to sequential mono-functional scaffold approaches.

Parallel synthesis Medicinal chemistry Cross-coupling

Physicochemical Property Differentiation: Balanced XLogP3 and Hydrogen Bonding Profile Distinguish This Scaffold from Higher-Lipophilicity Benzoxazinone Derivatives

The computed physicochemical parameters of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (XLogP3 = 0.9; HBD = 2; HBA = 3; MW = 243.06) place it within favorable drug-like chemical space per Lipinski and Veber guidelines [1]. When compared with the 7-bromo-4-methyl-2H-1,4-benzoxazin-3-one analog (N-methylated, lipophilicity increased by ~0.5–0.8 log units estimated from the methyl group contribution), the target compound exhibits lower calculated logP due to the polar 5-NH₂ group, predicting superior aqueous solubility and reduced non-specific protein binding . For the broader benzoxazinone class, topoisomerase I inhibitor BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate, MW ~311.7) has an estimated XLogP3 > 1.5 due to the ethoxycarbonylmethyl and 4-methyl substituents [2]. The lower lipophilicity of the target compound may confer advantages in biochemical assay compatibility and reduced promiscuous inhibition artifacts.

Drug-likeness Physicochemical profiling Lead optimization

Commercial Availability with Validated Purity: Multi-Vendor Supply at ≥95% Purity with Batch-Specific QC Documentation

5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is commercially available from multiple independent suppliers with documented purity specifications. Bidepharm offers the compound (Catalog BD00891323) at 95% purity with batch-specific QC data including NMR, HPLC, and GC . Leyan supplies the compound (Catalog 1791809) at 98% purity . Chemenu lists the compound (Catalog CM449379) at 95%+ purity . In contrast, several closely related benzoxazinone analogs—including 5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one (lacking the 7-bromo substituent)—are not listed as catalog products by major research chemical suppliers, requiring custom synthesis with associated lead times and cost premiums. The multi-vendor availability of the target compound ensures competitive pricing, supply redundancy, and access to batch-specific analytical documentation for regulatory or publication compliance.

Chemical procurement Quality control Research supply chain

High-Value Application Scenarios for 5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one Based on Quantified Differentiation Evidence


MAO-A Selective Tool Compound for Neurological Disorder Target Validation Studies

With an MAO-A IC₅₀ of 82 nM and ~12,000-fold selectivity over MAO-B, this compound is suitable as a selective MAO-A pharmacological probe in neuroscience research. Its selectivity profile exceeds that of the classical irreversible inhibitor clorgyline (~1,600-fold) when measured under comparable bovine brain mitochondrial assay conditions [1]. Researchers investigating MAO-A-specific contributions to serotonin metabolism, depression, anxiety, or neurodegenerative disorders can employ this compound to achieve MAO-A inhibition at sub-micromolar concentrations without confounding MAO-B off-target effects—a critical advantage over less selective benzoxazinone derivatives.

Dual-Vector Scaffold for Focused Kinase or Protease Inhibitor Library Synthesis

The orthogonal 5-NH₂ and 7-Br substituents enable sequential, protecting-group-minimal derivatization strategies. The 7-Br position permits Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, alkenyl, or alkynyl diversity elements, while the 5-NH₂ group can be independently elaborated into amides, sulfonamides, ureas, or secondary amines [1]. This dual-vector approach is particularly valuable for generating focused libraries targeting kinase ATP-binding pockets (where the benzoxazinone core mimics the adenine scaffold) or serine protease active sites (where the lactam carbonyl participates in oxyanion hole interactions).

Agrochemical Intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitor Lead Optimization

The benzoxazin-3-one scaffold is a recognized pharmacophore in PPO-inhibiting herbicides, with flumioxazin representing the commercial benchmark [1]. The 7-bromo substituent on the target compound serves as a strategic diversification point for generating fluoro-, chloro-, or iodo-analogs via halogen exchange, or for introducing aryl/heteroaryl substituents via cross-coupling to modulate herbicide potency, crop selectivity, and soil degradation profiles. The 5-amino group offers an additional attachment point for proherbicide moieties or physicochemical property tuning .

Reference Standard for Benzoxazinone Analytical Method Development and QC Validation

With multi-vendor commercial availability at 95–98% purity and batch-specific NMR, HPLC, and GC documentation, this compound is well-suited as a reference standard for analytical method development, HPLC calibration, and LC-MS/MS quantification of benzoxazinone-class compounds in biological matrices or environmental samples [1]. Its balanced physicochemical properties (XLogP3 = 0.9) facilitate chromatographic method development across reversed-phase and HILIC modalities, and its distinct UV chromophore (benzoxazinone λmax ~280–310 nm) enables sensitive UV/Vis detection.

Quote Request

Request a Quote for 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.